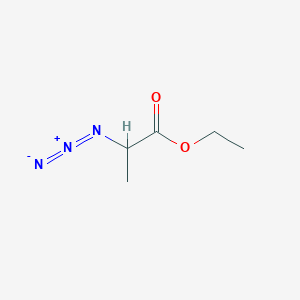
CARBOXYMETHYL CURDLAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymethyl curdlan is a chemically modified derivative of curdlan, a high molecular weight exopolysaccharide composed entirely of glucose monomers linked by β-1,3-glycosidic bonds . Curdlan itself is produced by microbial synthesis, primarily by soil bacteria such as Alcaligenes faecalis . This compound is known for its amphiphilic properties, making it useful in various applications, including drug delivery and biomedical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carboxymethyl curdlan involves the carboxymethylation of curdlan. This process typically includes the reaction of curdlan with monochloroacetic acid in an alkaline medium. The reaction conditions often involve maintaining a specific temperature and pH to ensure the efficient substitution of carboxymethyl groups onto the curdlan backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors to control the reaction conditions precisely. Optimization techniques such as response surface methodology are employed to maximize yield and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Carboxymethyl curdlan undergoes various chemical reactions, including:
Substitution: The carboxymethyl groups can be further modified through substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced properties, such as increased solubility and reactivity .
Scientific Research Applications
Carboxymethyl curdlan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carboxymethyl curdlan involves its ability to form stable complexes with various molecules. This property is attributed to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances . In drug delivery, this compound forms micelles that encapsulate hydrophobic drugs, protecting them from degradation and enhancing their bioavailability . The molecular targets and pathways involved include interactions with cell membranes and specific receptors, facilitating targeted delivery and controlled release of therapeutic agents .
Comparison with Similar Compounds
Carboxymethyl curdlan is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Carboxymethyl cellulose: While both are carboxymethyl derivatives, carboxymethyl cellulose is derived from cellulose and has different physicochemical properties.
Curdlan sulfate: This is another derivative of curdlan, modified to introduce sulfate groups, which imparts different biological activities.
This compound stands out due to its amphiphilic nature, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
114732-86-4 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid](/img/structure/B1168431.png)

